

AM-2394: A Potent Glucokinase Activator for Research Applications

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Compound of Interest

Compound Name: AM-2394

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), also known as hexokinase IV, is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β -cells and hepatocytes.[1][2] In pancreatic β -cells, glucokinase-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In the liver, it facilitates the uptake and conversion of glucose into glycogen and triglycerides.[3] Due to its central role, glucokinase has emerged as a promising therapeutic target for type 2 diabetes. Small molecule glucokinase activators (GKAs) allosterically bind to the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[4]

AM-2394 is a potent, structurally distinct, small-molecule glucokinase activator that has been developed as a valuable tool for studying the therapeutic potential and physiological roles of glucokinase activation.[5] This technical guide provides a comprehensive overview of **AM-2394**, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its use in research.

Quantitative Data

The following tables summarize the key quantitative data for **AM-2394**, facilitating a clear comparison of its activity and properties.

Table 1: In Vitro Activity of AM-2394

Parameter	Value	Species	Assay Conditions	Reference
EC50	60 nM	Mouse	Glucokinase activation assay with 5 mM glucose.	
S0.5 (Glucose)	0.73 mM	Mouse	Glucokinase kinetic assay.	
Vmax	1.2-fold increase	Mouse	Glucokinase kinetic assay (relative to control).	
Fold Increase in Glucose Affinity	~10-fold	Not Specified	---	

Table 2: In Vivo Efficacy of AM-2394 in ob/ob Mice

Animal Model	Dosing	Effect on Oral Glucose Tolerance Test (OGTT)	Reference
Male ob/ob mice	1, 3, 10, and 30 mg/kg (oral)	Dose-dependent reduction in glucose excursion. Maximal efficacy observed at 3 mg/kg.	

Table 3: Pharmacokinetic Properties of AM-2394

Species	Administration	Clearance	Volume of Distribution (Vd)	Oral Bioavailability (%)
Mouse	1 mg/kg IV; 5 mg/kg PO	Moderate	Good	Good
Rat	0.5 mg/kg IV; 2 mg/kg PO	Moderate	Good	Good
Cynomolgus Monkey	0.5 mg/kg IV; 2 mg/kg PO	Good-to-moderate	Good	Good
Dog	0.5 mg/kg IV; 2 mg/kg PO	Good-to-moderate	Good	Good

[Data for Table 3 was sourced from Dransfield PJ, et al. ACS Med Chem Lett. 2016.]

Experimental Protocols

Detailed methodologies for key experiments involving **AM-2394** are provided below. These protocols are based on standard laboratory practices and information from published studies.

Glucokinase Activation Assay

This coupled enzymatic assay measures the ability of **AM-2394** to enhance glucokinase activity. The production of glucose-6-phosphate (G6P) by glucokinase is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.

Materials:

- Recombinant human glucokinase

- Glucose
- Adenosine triphosphate (ATP)
- Magnesium chloride (MgCl_2)
- Nicotinamide adenine dinucleotide phosphate (NADP^+)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- HEPES buffer (pH 7.4)
- **AM-2394** (dissolved in DMSO)
- 96-well microplate
- Spectrophotometer

Protocol:

- Prepare a reaction buffer containing HEPES, MgCl_2 , and DTT at appropriate concentrations.
- Prepare a solution of recombinant human glucokinase in the reaction buffer.
- Prepare a substrate solution containing glucose, ATP, and NADP^+ in the reaction buffer.
- Add the coupling enzyme, G6PDH, to the substrate solution.
- Serially dilute **AM-2394** in DMSO and then into the reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
- To a 96-well plate, add the glucokinase solution and the **AM-2394** dilution (or vehicle control).
- Initiate the reaction by adding the substrate/coupling enzyme solution to each well.
- Immediately place the plate in a spectrophotometer pre-set to 37°C .

- Measure the increase in absorbance at 340 nm over time (kinetic read).
- Calculate the initial reaction velocity (rate) for each concentration of **AM-2394**.
- Plot the rate of reaction against the log of the **AM-2394** concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.

Oral Glucose Tolerance Test (OGTT) in ob/ob Mice

This in vivo assay assesses the effect of **AM-2394** on glucose disposal in a diabetic animal model.

Materials:

- Male ob/ob mice
- **AM-2394**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Glucose solution (e.g., 2 g/kg body weight)
- Glucometer and test strips
- Oral gavage needles

Protocol:

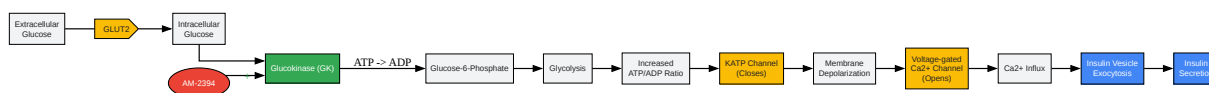
- Fast the mice overnight (approximately 16 hours) with free access to water.
- Record the baseline blood glucose level (t=0) from a tail snip.
- Administer **AM-2394** (at doses of 1, 3, 10, or 30 mg/kg) or vehicle orally via gavage.
- After 30 minutes, administer a glucose solution orally via gavage.
- Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

- Plot the blood glucose concentration over time for each treatment group.
- Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of **AM-2394**.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of **AM-2394**.

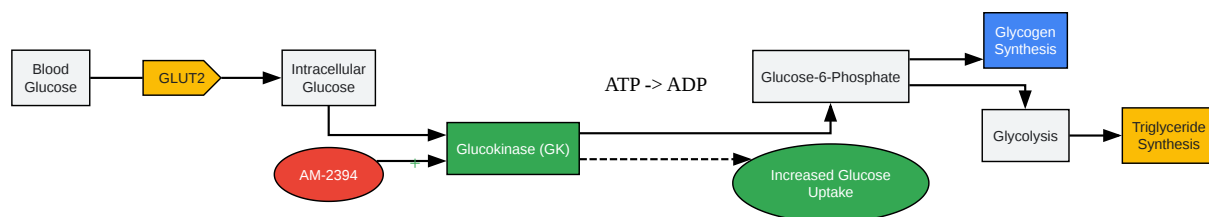
Glucokinase Signaling in Pancreatic β -Cells



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Caption: Glucokinase signaling cascade in pancreatic β -cells leading to insulin secretion.

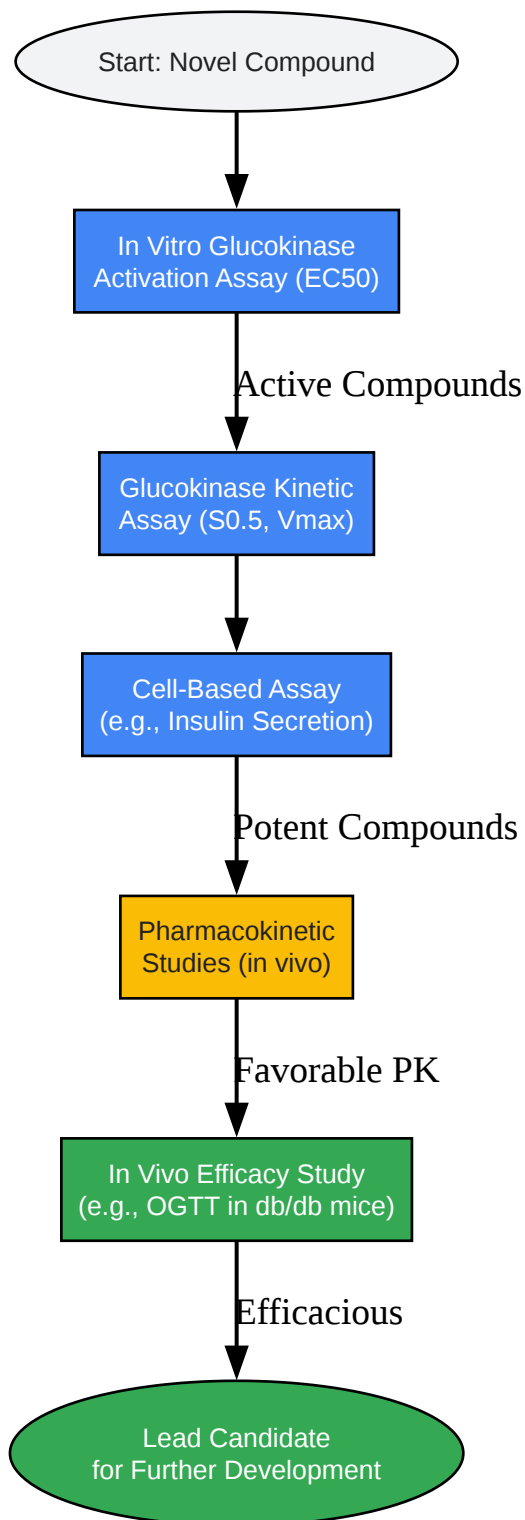
Glucokinase Signaling in Hepatocytes



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Caption: Role of glucokinase in hepatic glucose metabolism.

Experimental Workflow for Characterizing a Glucokinase Activator



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Caption: A typical workflow for the preclinical evaluation of a glucokinase activator.

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